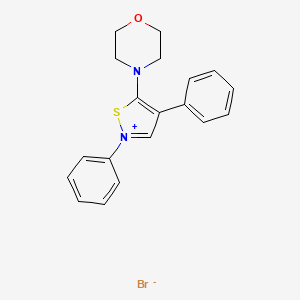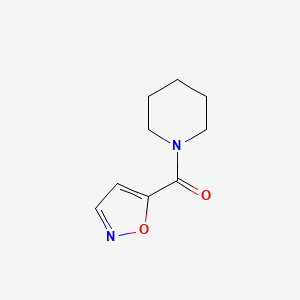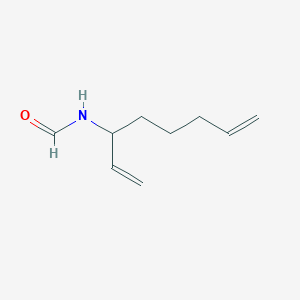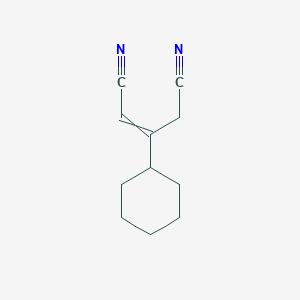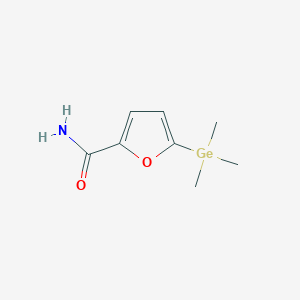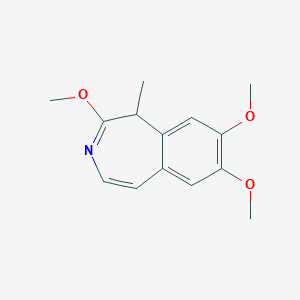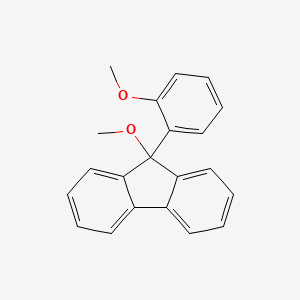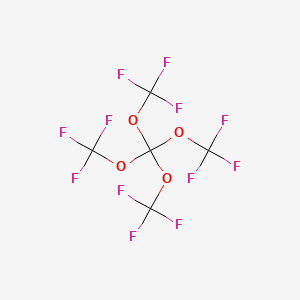
Tetrakis(trifluoromethoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(trifluoromethoxy)methane is a fluorinated organic compound with the chemical formula C(CF3O)4 It is characterized by the presence of four trifluoromethoxy groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(trifluoromethoxy)methane typically involves the reaction of a suitable precursor with trifluoromethoxy reagents. One common method is the reaction of carbon tetrachloride with trifluoromethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with trifluoromethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(trifluoromethoxy)methane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The presence of multiple trifluoromethoxy groups allows for addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, tetrakis(trifluoromethoxy)methane is used as a building block for the synthesis of novel fluorinated compounds. Its unique structure and properties make it valuable for designing molecules with enhanced stability and reactivity .
Biology and Medicine
In biology and medicine, the compound is explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethoxy groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical resistance and thermal stability make it suitable for various high-performance applications .
Mécanisme D'action
The mechanism of action of tetrakis(trifluoromethoxy)methane involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
Tetrakis(4-iodophenyl)methane: A compound with four iodophenyl groups attached to a central carbon atom.
Uniqueness
Tetrakis(trifluoromethoxy)methane is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and resistance to hydrolysis. These properties differentiate it from other similar compounds and make it valuable for specialized applications .
Propriétés
Numéro CAS |
92639-87-7 |
|---|---|
Formule moléculaire |
C5F12O4 |
Poids moléculaire |
352.03 g/mol |
Nom IUPAC |
tetrakis(trifluoromethoxy)methane |
InChI |
InChI=1S/C5F12O4/c6-1(7,8)18-5(19-2(9,10)11,20-3(12,13)14)21-4(15,16)17 |
Clé InChI |
RDKTYTPOMDGHCP-UHFFFAOYSA-N |
SMILES canonique |
C(OC(F)(F)F)(OC(F)(F)F)(OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


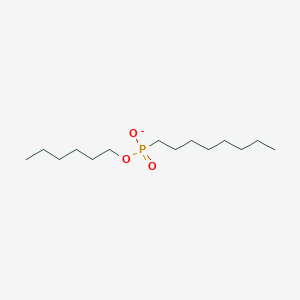
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
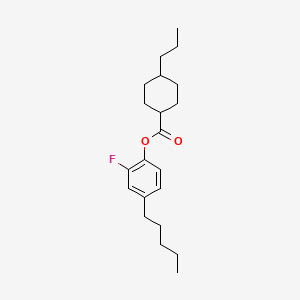
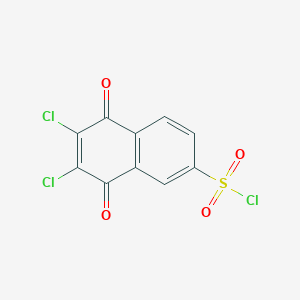
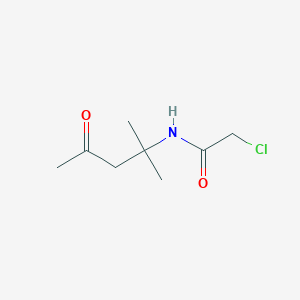
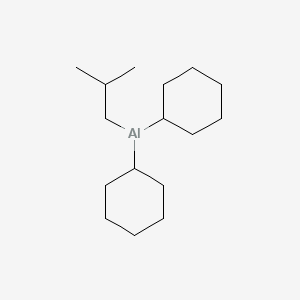
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
